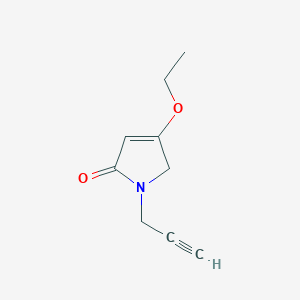

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is a heterocyclic compound that belongs to the family of 3-pyrroline-2-ones These compounds are characterized by a γ-lactam ring structure, which consists of four carbon atoms and one nitrogen atom

Métodos De Preparación

The synthesis of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can be achieved through multi-component reactions. One common method involves the use of three-component reactions, which include an aldehyde, an amine, and an isocyanide. These reactions are typically carried out under mild conditions and can yield high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: The ethoxy and propynyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that compounds similar to 3-Pyrrolin-2-one derivatives exhibit promising anticancer activities. For instance, studies have shown that derivatives of 3-hydroxy-3-pyrrolin-2-one can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is crucial in the inflammatory response and cancer progression. Compounds with this nucleus demonstrated low micromolar inhibitory activity against mPGES-1, suggesting their potential as anti-inflammatory and anticancer agents .

1.2 Inhibition of Key Enzymes

The compound has been identified as a potential inhibitor of various enzymes involved in inflammatory pathways, such as IKK-2 (IκB kinase). Inhibiting IKK-2 can be beneficial for treating diseases with an inflammatory component, including rheumatoid arthritis and certain cancers . The structure of 3-Pyrrolin-2-one allows for modifications that enhance its potency and selectivity against these enzymes.

Synthetic Applications

2.1 Building Blocks in Organic Synthesis

3-Pyrrolin-2-one derivatives serve as versatile building blocks in organic synthesis. They can be utilized in multi-component reactions to generate complex molecules with diverse functionalities. These reactions often involve the formation of heterocycles, which are essential in drug discovery .

2.2 Development of New Materials

The compound's unique structure enables its use in developing new materials with specific properties. For example, it can be incorporated into polymers or used as a precursor for synthesizing novel organic compounds that exhibit desirable mechanical or chemical characteristics.

Case Studies

3.1 Case Study on Anticancer Activity

A study focused on the anticancer potential of 3-hydroxy-3-pyrrolin-2-one derivatives revealed that specific modifications could enhance their efficacy against cancer cell lines. The lead compound demonstrated significant inhibition of tumor growth in xenograft models, leading to further investigations into its mechanism of action and potential clinical applications .

3.2 Case Study on Enzyme Inhibition

In another study, compounds based on the 3-Pyrrolin-2-one scaffold were screened for their ability to inhibit mPGES-1 and other inflammatory enzymes. The results indicated that certain derivatives not only inhibited mPGES-1 effectively but also showed activity against 5-lipoxygenase (5-LO), suggesting a dual mechanism that could lead to more effective anti-inflammatory therapies .

Data Tables

Mecanismo De Acción

The mechanism of action of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed pharmacological effects .

Comparación Con Compuestos Similares

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can be compared with other similar compounds, such as:

3-Pyrrolin-2-one, 4-methoxy-1-(2-propynyl)-: Similar structure but with a methoxy group instead of an ethoxy group.

3-Pyrrolin-2-one, 4-ethoxy-1-(2-butynyl)-:

Actividad Biológica

3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is a nitrogen-containing heterocyclic compound noted for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This compound features a pyrrolinone structure that enhances its chemical reactivity and biological profile.

Chemical Structure and Properties

The molecular structure of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- includes:

- A pyrrolin-2-one core .

- An ethoxy group at the 4-position.

- A propynyl substituent at the 1-position.

This configuration contributes to its electrophilic nature due to the carbonyl group in the pyrrolinone ring, allowing it to undergo various chemical reactions that are crucial for its biological activity.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds within the pyrrolinone family. For instance, a study evaluated several derivatives of 3-pyrroline-2-one for their ability to scavenge free radicals. The compound 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one was identified as a promising radical scavenger, exhibiting significant scavenging activity against hydroxyl radicals (HO˙) comparable to conventional antioxidants like melatonin and Trolox .

The radical scavenging capacity was quantified using the DPPH assay, demonstrating that derivatives could effectively neutralize harmful radicals in physiological environments .

Anticancer Activity

In addition to antioxidant properties, compounds similar to 3-Pyrrolin-2-one have shown anticancer activity. For example, derivatives tested against human cancer cell lines (MCF-7 and K-562) indicated potential as inhibitors of cancer cell proliferation. The structural modifications in these compounds were correlated with varying degrees of cytotoxicity, suggesting that specific substituents can enhance biological efficacy .

The mechanisms through which 3-Pyrrolin-2-one derivatives exert their biological effects involve interactions with specific molecular targets. These compounds may bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic outcomes. Ongoing research aims to elucidate these pathways further, focusing on enzyme inhibition and receptor modulation .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Ethyl-4-methyl-3-pyrrolin-2-one | Ethyl and methyl substitutions on the ring | Used as an intermediate in antidiabetic drugs |

| 4-Acetyl-3-hydroxy-pyrrolin-2-one | Hydroxy and acetyl groups enhancing reactivity | Exhibits diverse biological activities |

| 5-Methyl-pyrrolidinone | Methyl substitution at different positions | Known for stability and utility in organic synthesis |

These comparisons underscore the diversity within pyrrolinone chemistry and emphasize how unique substituents influence reactivity and biological profiles.

Case Studies

- Antioxidant Efficacy Study : A study published in Nature demonstrated that certain derivatives of 3-pyrroline-2-one could effectively scavenge free radicals in both polar and non-polar environments. The results indicated that these compounds might serve as viable alternatives to traditional antioxidants in therapeutic applications .

- Anticancer Activity Assessment : Research conducted on various pyrrolinone derivatives showed significant cytotoxic effects against multiple cancer cell lines. The study linked structural modifications with enhanced activity, suggesting a pathway for developing new anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSWJPLDYFECRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=O)N(C1)CC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.